ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
Overview
Description
Ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be 1-cyclopropyl-3-(trifluoromethyl)-1,3-diketone.
Esterification: The resulting pyrazole intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the agrochemical industry, derivatives of this compound are investigated for their potential as herbicides or insecticides due to their ability to interact with biological targets in pests.
Mechanism of Action
The mechanism of action of ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl [5-cyclopropyl-3-(methyl)-1H-pyrazol-1-yl]acetate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl [5-cyclopropyl-3-(chloromethyl)-1H-pyrazol-1-yl]acetate: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
Ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and agrochemicals where these properties are desirable.
Properties
IUPAC Name |
ethyl 2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-18-10(17)6-16-8(7-3-4-7)5-9(15-16)11(12,13)14/h5,7H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBNUUMXSXCSSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C(F)(F)F)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180721 | |
Record name | Ethyl 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002033-66-0 | |
Record name | Ethyl 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1002033-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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